4-(Aminomethyl)cyclohexanone
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Overview
Description
4-(Aminomethyl)cyclohexanone is an organic compound with the molecular formula C7H13NO It is a derivative of cyclohexanone, where an aminomethyl group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where cyclohexanone reacts with formaldehyde and a primary or secondary amine to form the desired product. The reaction conditions usually involve an acidic catalyst and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as acidic resins or metal catalysts can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or other amines can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Aminomethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclohexanone moiety can undergo various transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Cyclohexanone: A simple ketone with similar reactivity but lacks the aminomethyl group.
4-(Aminomethyl)cyclohexanol: A reduced form of 4-(Aminomethyl)cyclohexanone with an alcohol group instead of a ketone.
4-(Aminomethyl)cyclohexanecarboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both an aminomethyl group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONSIXZNJVTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717123 |
Source
|
Record name | 4-(Aminomethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934475-93-1 |
Source
|
Record name | 4-(Aminomethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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